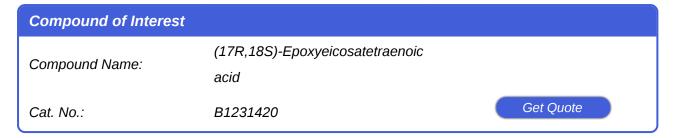


Application Notes and Protocols: Chemical Synthesis of 17(R),18(S)-Epoxyeicosatetraenoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

17(R),18(S)-epoxyeicosatetraenoic acid (17(R),18(S)-EETeTrA) is a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA). This lipid epoxide has garnered significant interest in the scientific community due to its potent and stereospecific biological activities. Notably, 17(R),18(S)-EETeTrA has been identified as a powerful negative chronotrope in cardiomyocytes and a potent vasodilator, highlighting its potential as a therapeutic agent in cardiovascular diseases.[1][2] Unlike its enantiomer, 17(S),18(R)-EETeTrA, which exhibits anti-inflammatory properties through the GPR40 receptor, the 17(R),18(S) isomer appears to exert its effects through the activation of large-conductance calcium-activated potassium (BK) channels.[2]

These application notes provide a detailed protocol for the chemical synthesis of 17(R),18(S)-EETeTrA, compiled from established literature.[1][3] Additionally, we present a summary of the quantitative data associated with the synthesis and a diagram of its proposed signaling pathway in vascular smooth muscle cells.



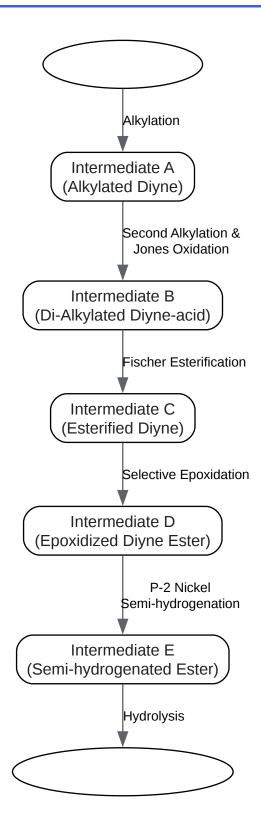


Chemical Synthesis of 17(R),18(S)-Epoxyeicosatetraenoic Acid

The following protocol outlines a stereoselective synthesis of 17(R),18(S)-EETeTrA. The workflow begins with the commercially available starting material, octa-1,7-diyne, and proceeds through a series of intermediates to yield the final product.

Experimental Workflow





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Caption: Chemical synthesis workflow for 17(R),18(S)-EETeTrA.



Experimental Protocols

Step 1: Synthesis of Intermediate A (Alkylated Diyne)

- To a solution of octa-1,7-diyne in THF/HMPA, add a limiting amount of 2-(4-bromobutoxy)-tetrahydro-2H-pyran.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Work up the reaction and purify the product by column chromatography to obtain Intermediate A.

Step 2: Synthesis of Intermediate B (Di-Alkylated Diyne-acid)

- Perform a second alkylation on Intermediate A using 8-bromo-oct-3(Z)-ene.
- Following the alkylation, cleave the THP protecting group under acidic conditions.
- Oxidize the resulting alcohol using Jones reagent to yield the carboxylic acid, Intermediate B.
 Purify by column chromatography.

Step 3: Synthesis of Intermediate C (Esterified Diyne)

- Subject Intermediate B to Fischer esterification using methanol in the presence of an acid catalyst.
- Monitor the reaction for completeness and then isolate and purify Intermediate C.

Step 4: Synthesis of Intermediate D (Epoxidized Diyne Ester)

Perform a selective epoxidation of the Δ¹⁷,¹⁸-olefin of Intermediate C. The specific method for stereoselective epoxidation to achieve the desired (R,S) configuration should be carefully chosen, for example, by using a chiral catalyst or a multi-step approach involving a chiral auxiliary. A detailed stereoselective synthesis is described by Kobayashi et al., involving the reaction of a TMS-substituted epoxy alcohol with dimsyl sodium.[3]

Step 5: Synthesis of Intermediate E (Semi-hydrogenated Ester)



 Carry out a P-2 nickel mediated semi-hydrogenation of the diyne functionalities in Intermediate D to the corresponding cis-alkenes.

Step 6: Synthesis of 17(R),18(S)-EETeTrA (Final Product)

- Hydrolyze the methyl ester of Intermediate E using a suitable base, such as lithium hydroxide, to yield the final product, 17(R),18(S)-EETeTrA.
- Purify the final product using silica gel column chromatography.

Data Presentation

The following table summarizes the quantitative data for key steps in a reported synthesis of a related compound, providing an indication of expected yields.[1][3]

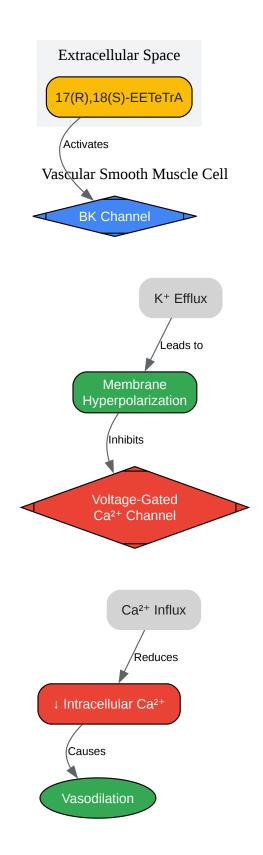
Step	Starting Material	Product	Reagents and Conditions	Yield (%)	Reference
Jones Oxidation	Eicosa-17(Z)- en-5,11-diyn- 1-ol	Eicosa-17(Z)- en-5,11- diynoic acid	Jones reagent	88	[1]
Hydrolysis	Methyl Ester Intermediate	Carboxylic Acid (Final Product Analog)	LiOH, THF/H₂O	93	[1]
Iodination	Triene Intermediate	lodide Intermediate	Imidazole, PPh ₃ , I ₂ in CH ₂ Cl ₂	82	[3]
Diynoate Synthesis	4-Chlorobut- 2-yn-1-ol	Methyl 10- hydroxydeca- 5,8-diynoate	Nal, Cul, Methyl 5- hexynoate in DMF	60	[3]
Triene Synthesis	Diyne Intermediate	Triene Intermediate	Ni(OAc) ₂ ·4H ₂ O, NaBH ₄ in MeOH	47	[3]



Signaling Pathway of 17(R),18(S)-Epoxyeicosatetraenoic Acid

17(R),18(S)-EETeTrA is a known vasodilator that acts on vascular smooth muscle cells.[1][2] Its mechanism of action is believed to involve the activation of large-conductance calciumactivated potassium (BK) channels.[1][2] The activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.[4][5]





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Caption: Proposed signaling pathway of 17(R),18(S)-EETeTrA in vasodilation.



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